molecular formula C11H17NO2S B4662218 N-(4-methylphenyl)-2-butanesulfonamide

N-(4-methylphenyl)-2-butanesulfonamide

Cat. No.: B4662218
M. Wt: 227.33 g/mol
InChI Key: YXBWALPMRXLKAM-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-butanesulfonamide is a chemical compound of interest in various research fields, particularly in medicinal chemistry and drug discovery. Sulfonamide derivatives are a significant class of organic compounds known for their wide range of biological activities. They frequently serve as key scaffolds in the development of enzyme inhibitors, receptor modulators, and other pharmacologically active agents . The structure of this compound, which incorporates a butanesulfonamide chain linked to a 4-methylphenyl group, suggests potential for diverse applications. Researchers utilize such molecules as intermediates in organic synthesis to build more complex structures . The physicochemical properties of sulfonamides also make them subjects of study in crystallography and materials science, where intermolecular interactions, such as hydrogen bonding that forms a three-dimensional structure, are investigated . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) before handling this compound.

Properties

IUPAC Name

N-(4-methylphenyl)butane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-4-10(3)15(13,14)12-11-7-5-9(2)6-8-11/h5-8,10,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBWALPMRXLKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)S(=O)(=O)NC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Sulfonamide Scaffold

The sulfonamide group (–SO₂–NH–) is a common feature in all compared compounds. However, substituents on the nitrogen and sulfur atoms significantly alter their properties:

  • N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide (): Contains azide groups, enhancing reactivity for click chemistry applications.
  • N-(2-Formylphenyl)-4-methylbenzenesulfonamide (): Features a formyl group, enabling hydrogen bonding (C–H⋯O) and dimer formation in crystals.
  • N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide (): Integrates a thiazolidinone ring, critical for antitumor activity.

Key Insight: The butanesulfonamide chain in the target compound likely increases flexibility and lipophilicity compared to rigid aromatic substituents (e.g., thiazolidinone in ) .

Substituent Effects

Compound Key Substituents Impact on Properties
Target Compound 2-Butanesulfonamide, 4-methylphenyl Enhanced lipophilicity; potential for hydrophobic interactions
Azide groups High reactivity; utility in bioconjugation
Methoxy, naphthyl groups Improved stereochemical control; π-π stacking in crystals
Thiazolidinone, 4-methylphenyl Antitumor activity via cell cycle arrest

Spectroscopic Characterization

  • NMR : Methyl groups in 4-methylphenyl derivatives resonate at δ 2.3–2.5 ppm (1H NMR) .
  • IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .
  • X-ray crystallography : Weak interactions (C–H⋯N/O) dominate packing in analogs (e.g., dihedral angles ~56° in ) .

Antitumor Potential

  • Thiazolidinone derivatives (): Exhibit IC₅₀ values <10 µM against renal adenocarcinoma (769-P cells) via G1 phase arrest .
  • Sulfonamides with dual sulfonyl groups (): Show carbohydrate hydrolysis inhibition, relevant for antitumor mechanisms .

Antimicrobial and Enzyme Inhibition

  • Methoxy-substituted sulfonamides (): Demonstrate antibacterial and hypoglycemic activities .

Hypothesis : The 4-methylphenyl group in the target compound may enhance antitumor activity, as seen in , while the butanesulfonamide chain could improve membrane permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-methylphenyl)-2-butanesulfonamide
Reactant of Route 2
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N-(4-methylphenyl)-2-butanesulfonamide

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